![molecular formula C19H18FN3O2S B2950586 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide CAS No. 897455-61-7](/img/structure/B2950586.png)
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide, commonly known as FIMEPIN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FIMEPIN is a small molecule that has been developed as a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel.
Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new therapeutics .
Suzuki–Miyaura Coupling
This compound might be synthesized using a Suzuki–Miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction is known for its mild conditions and tolerance of various functional groups .
Advantages and Limitations for Lab Experiments
FIMEPIN has several advantages for lab experiments, including its potency and selectivity for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide, its non-competitive mechanism of action, and its ability to inhibit the proliferation of cancer cells. However, FIMEPIN has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the research on FIMEPIN. One direction is to develop more potent and selective N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide inhibitors based on the structure of FIMEPIN. Another direction is to investigate the therapeutic potential of FIMEPIN in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the development of FIMEPIN as a drug candidate for clinical trials is another potential future direction.
Synthesis Methods
The synthesis of FIMEPIN involves a multi-step process that starts with the reaction of 2-methoxybenzoyl chloride with 2-aminoethanethiol hydrochloride to form the intermediate compound 2-methoxybenzoyl-2-aminoethyl disulfide. This intermediate compound is then reacted with 4-fluoro-1H-imidazole-2-thiol to form the key intermediate 2-(5-(4-fluorophenyl)-1H-imidazol-2-ylthio)ethyl 2-methoxybenzoate. The final step involves the hydrolysis of the ester group to form FIMEPIN.
Scientific Research Applications
FIMEPIN has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. FIMEPIN has been shown to be a potent and selective inhibitor of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide, which is a non-selective cation channel that is involved in the transmission of pain signals. N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide is also involved in the regulation of inflammation and cancer cell proliferation. Therefore, the inhibition of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide by FIMEPIN has the potential to provide therapeutic benefits in these diseases.
properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-15(17)18(24)21-10-11-26-19-22-12-16(23-19)13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLONZFGOLQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide |
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